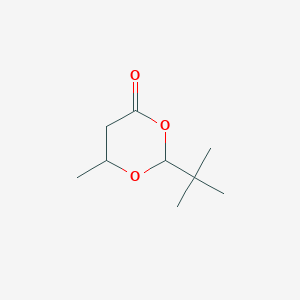

2-tert-Butyl-6-methyl-1,3-dioxan-4-one

Description

Historical Development and Significance of 1,3-Dioxan-4-ones as Chiral Scaffolds

The utility of the broader class of 1,3-dioxan-4-ones and their five-membered ring analogues, 1,3-dioxolan-4-ones, as effective chiral scaffolds in asymmetric synthesis was significantly advanced by the pioneering work of Seebach and his collaborators. nih.gov These scaffolds are typically synthesized from readily available, enantiomerically pure α- or β-hydroxy acids. This approach allows for the creation of a chiral environment that can direct the stereochemical outcome of subsequent reactions.

The fundamental principle behind their application lies in the concept of "chiral memory." Although deprotonation at the carbon adjacent to the carbonyl group (the α-carbon) can lead to a loss of stereochemical information at that center, the chirality at another position on the ring—in this case, the C2 position bearing the tert-butyl group—influences the facial selectivity of the enolate's subsequent reaction with an electrophile. nih.gov This "self-regeneration of stereocenters" has proven to be a powerful strategy for the asymmetric synthesis of a wide range of organic molecules. The development of these chiral building blocks has provided a robust methodology for controlling stereochemistry in carbon-carbon bond-forming reactions. nih.govacs.org

Structural Characteristics and Fundamental Reactivity Profile

The structural and reactive properties of 2-tert-Butyl-6-methyl-1,3-dioxan-4-one are intrinsically linked to its stereochemistry and conformation.

Structural Characteristics:

The 1,3-dioxan-4-one (B14726428) ring typically adopts a chair or a twisted-boat conformation to minimize steric strain. In the case of this compound, the sterically demanding tert-butyl group at the C2 position is expected to preferentially occupy the equatorial position in a chair-like conformation to avoid unfavorable 1,3-diaxial interactions. This conformational preference is a key factor in dictating the stereochemical outcome of its reactions.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (C4) | 170.8 |

| O-C-O (C2) | 109.1 |

| CH (C6) | 76.4 |

| CH₂ (C5) | 43.1 |

| C(CH₃)₃ (quaternary) | 35.5 |

| C(CH₃)₃ | 24.3 |

| CH₃ (C6) | 21.7 |

Fundamental Reactivity Profile:

The primary mode of reactivity for this compound in synthetic applications involves the generation of its enolate by treatment with a suitable base, such as lithium diisopropylamide (LDA). The resulting enolate is a powerful nucleophile that can react with a variety of electrophiles, including alkyl halides and carbonyl compounds.

The stereochemical outcome of these reactions is largely governed by the existing chiral centers on the dioxanone ring. The bulky tert-butyl group at C2 effectively shields one face of the enolate, leading to a highly diastereoselective approach of the electrophile from the less hindered face. This predictable stereocontrol is the cornerstone of its utility as a chiral auxiliary.

Overview of Academic Research Trajectories for this compound

While dedicated research focusing exclusively on this compound is limited, the academic and industrial research trajectories for structurally similar 1,3-dioxane (B1201747) derivatives are well-established, particularly in the synthesis of complex, high-value molecules. A significant area of application is in the preparation of key intermediates for blockbuster pharmaceuticals.

For instance, derivatives of 2,2-dimethyl-1,3-dioxane-4-acetic acid are crucial building blocks in the synthesis of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins, which are widely used to lower cholesterol. Specifically, tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a key intermediate in the synthesis of Pitavastatin. Similarly, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate serves as an important precursor for the synthesis of Atorvastatin. spectrabase.com

The synthetic strategies for these complex drugs leverage the stereocenters embedded in the 1,3-dioxane ring to establish the correct stereochemistry in the final active pharmaceutical ingredient. The reactions often involve the elaboration of a side chain attached to the chiral dioxane template. Although these examples utilize a 2,2-dimethyl substitution pattern instead of the 2-tert-butyl-6-methyl pattern, the underlying principle of using a chiral dioxane scaffold to control stereochemistry is the same. This highlights the general importance and research interest in this class of compounds as versatile chiral building blocks in medicinal and process chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-6-methyl-1,3-dioxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWUTHYTQUXJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC(O1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Tert Butyl 6 Methyl 1,3 Dioxan 4 One

Stereoselective Synthesis from Chiral Precursors

The controlled synthesis of specific stereoisomers of 2-tert-Butyl-6-methyl-1,3-dioxan-4-one is crucial for its application in asymmetric synthesis. This section details the methodologies starting from chiral precursors to achieve high stereoselectivity.

Convergent Synthesis from (R)-3-Hydroxybutyric Acid and Pivaldehyde

A primary and efficient route to this compound involves the acid-catalyzed condensation of (R)-3-Hydroxybutyric Acid with pivaldehyde. This reaction is a convergent synthesis, where the two key fragments of the target molecule are brought together in a single step. The reaction typically employs an acid catalyst to facilitate the formation of the cyclic acetal (B89532) and subsequent lactonization. The general stability of 1,3-dioxanes under basic, reductive, or oxidative conditions makes them useful protecting groups, though they are labile to acid. epa.gov

The mechanism involves the protonation of the carbonyl group of pivaldehyde, followed by nucleophilic attack from the hydroxyl group of (R)-3-Hydroxybutyric Acid to form a hemiacetal. Subsequent intramolecular esterification, driven by the removal of water, leads to the formation of the 1,3-dioxan-4-one (B14726428) ring. The stereochemistry at the C6 position is derived from the chiral starting material, (R)-3-Hydroxybutyric Acid.

Table 1: Reaction Parameters for the Convergent Synthesis

| Parameter | Condition |

| Reactants | (R)-3-Hydroxybutyric Acid, Pivaldehyde |

| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid) |

| Solvent | Aprotic solvent (e.g., toluene, dichloromethane) |

| Byproduct Removal | Dean-Stark trap or molecular sieves to remove water |

Enantioselective Pathways for Specific Isomers (e.g., (2R,6R), (2S,6R))

The synthesis of specific diastereomers, such as (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one acs.orgmdpi.com and its (2S,6R) counterpart, requires precise control over the formation of the stereocenter at the C2 position. This is typically achieved through the use of chiral auxiliaries or catalysts.

One strategy involves the use of a chiral auxiliary attached to one of the reactants, which directs the stereochemical outcome of the cyclization. After the formation of the 1,3-dioxan-4-one ring, the auxiliary can be removed.

Alternatively, enantioselective catalysis can be employed. While specific catalysts for the direct enantioselective synthesis of these exact isomers are not extensively documented in readily available literature, related syntheses of chiral 1,3-dioxolan-4-ones and other chiral diols provide a foundation for developing such methods. sctunisie.orgnih.gov For instance, rhodium-catalyzed asymmetric hydroformylation of 4-methylene-1,3-dioxanes has been explored, demonstrating that conformational effects can influence regioselectivity. sigmaaldrich.com The synthesis of other complex chiral molecules, such as intermediates for atorvastatin, has also utilized stereoselective methods to create similar 1,3-dioxane (B1201747) structures. acs.orgresearchgate.net

Table 2: Comparison of Enantioselective Strategies

| Strategy | Description | Advantages | Potential Challenges |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemistry of the reaction. | High diastereoselectivity can often be achieved. | Requires additional steps for attachment and removal of the auxiliary. |

| Enantioselective Catalysis | A chiral catalyst is used to control the stereochemical outcome. | More atom-economical as the chiral source is used in catalytic amounts. | Development of a highly selective and efficient catalyst can be challenging. |

Optimized Preparative Strategies and Catalyst Development

To enhance the efficiency, scalability, and environmental friendliness of the synthesis of this compound, researchers have focused on optimizing reaction conditions and developing novel catalytic systems.

Application of Heterogeneous Catalysts (e.g., Dowex 50W)

The use of solid acid catalysts, such as Dowex 50W, offers significant advantages over homogeneous catalysts, including ease of separation from the reaction mixture, reusability, and reduced corrosive waste. acs.orgresearchgate.netscirp.org Dowex 50W, a strongly acidic cation-exchange resin, can effectively catalyze the esterification and acetalization reactions involved in the formation of the 1,3-dioxan-4-one ring. acs.orgresearchgate.netscirp.orgorganic-chemistry.org

In this context, Dowex 50W can replace traditional soluble acids like p-toluenesulfonic acid in the condensation of (R)-3-Hydroxybutyric Acid and pivaldehyde. The resin provides the necessary acidic sites for the reaction to proceed, and upon completion, it can be simply filtered off from the product mixture. This simplifies the workup procedure and allows for the recycling of the catalyst, making the process more cost-effective and sustainable. Studies on Dowex 50Wx8-catalyzed esterification have shown its effectiveness, although the presence of water can impact the reaction rate. researchgate.net

Polymer-Supported Reagents in Controlled Oxidation Reactions (e.g., TEMPO-based methods)

An alternative approach to forming the 1,3-dioxan-4-one involves the oxidation of a precursor 1,3-dioxanol. Polymer-supported reagents, particularly those based on the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have emerged as powerful tools for selective oxidation reactions. sctunisie.org These supported catalysts offer the benefits of easy removal and recycling, similar to heterogeneous catalysts.

The oxidation of a primary alcohol to a carboxylic acid using a TEMPO-based system can be a key step. While a direct application to a 2-tert-butyl-6-methyl-1,3-dioxan-4-ol precursor is not widely reported, the methodology has been successfully applied to the oxidation of various primary alcohols to the corresponding aldehydes and carboxylic acids. The use of polymer-supported TEMPO catalysts in these oxidations has been demonstrated to be effective. sctunisie.org

Exploration of Alternative Synthetic Routes

Research into alternative synthetic pathways for this compound and related structures is ongoing, driven by the desire for improved efficiency, stereoselectivity, and access to novel analogs.

One potential alternative involves the modification of pre-existing heterocyclic structures. For example, the synthesis of other 2,6-disubstituted-4-methylene tetrahydropyrans has been achieved through a convergent two-step process involving the union of two different aldehydes with a silyl-stannane reagent. nih.gov Such strategies could potentially be adapted for the synthesis of the target compound.

Furthermore, the development of new methods for constructing the core 1,3-dioxan-4-one ring system is an active area of research. This includes the exploration of novel catalytic systems and starting materials. While specific alternative routes for this compound are not extensively detailed in the current literature, the broader field of heterocyclic synthesis continues to provide new tools and strategies that could be applied to this target molecule.

Modifications to Classic Condensation Reactions

The foundational approach to the synthesis of 1,3-dioxan-4-ones involves the acid-catalyzed condensation of a β-hydroxy acid with an aldehyde or ketone. In the case of this compound, this would traditionally involve the reaction of 3-hydroxybutanoic acid with pivaldehyde. However, classic condensation methods often suffer from drawbacks such as harsh reaction conditions, low yields, and lack of stereocontrol, prompting the development of modified procedures.

Modern modifications often focus on the use of milder catalysts and more efficient water removal techniques to drive the equilibrium towards product formation. For instance, the use of Lewis acids such as cerium(III) trifluoromethanesulfonate (B1224126) has been shown to be effective for the formation of cyclic acetals under mild conditions. Another approach involves the use of 1,3-bis(trimethylsiloxy)propane (BTSP) with a catalytic amount of iodine, which proceeds under neutral, aprotic conditions and is tolerant of acid-sensitive functional groups. researchgate.net While not specifically documented for this compound, these methods represent viable strategies for its synthesis from 3-hydroxybutanoic acid and pivaldehyde, potentially offering higher yields and greater compatibility with other functional groups.

A significant advancement in condensation reactions for related structures, such as Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), involves the use of iodine as a catalyst for the reaction between malonic acid and acetone (B3395972) in the presence of acetic anhydride. chemicalbook.comwikipedia.org This suggests that exploring alternative catalysts to the traditionally used strong mineral acids could lead to improved synthetic routes for this compound.

The table below summarizes potential modified condensation conditions that could be applied to the synthesis of this compound.

| Catalyst System | Solvent | Key Features | Potential Advantage for Target Synthesis |

| Ce(OTf)₃ | Aprotic Solvent | Mild Lewis acid catalysis | High yields and functional group tolerance |

| I₂ / BTSP | Aprotic Solvent | Neutral and aprotic conditions | Avoids acid-catalyzed side reactions |

| Iodine / Ac₂O | Acetic Anhydride | Mild catalysis | Potentially higher yields and milder conditions |

Blaise Reaction Equivalents for Carbon Chain Elongation

The Blaise reaction is a classic organometallic reaction that involves the reaction of a nitrile with an α-haloester in the presence of zinc to form a β-enamino ester, which can then be hydrolyzed to a β-keto ester. jk-sci.comorganic-chemistry.org This reaction is highly relevant to the synthesis of precursors for 1,3-dioxan-4-ones, as the resulting β-keto ester can be reduced to the corresponding β-hydroxy ester, a key intermediate for the target molecule.

Modifications to the original Blaise reaction have been developed to improve its efficiency and expand its scope. pondiuni.edu.inchem-station.com These include the use of activated zinc and co-solvents to enhance reactivity. pondiuni.edu.in For instance, the Kishi protocol, which utilizes activated zinc in tetrahydrofuran (B95107) (THF), has been shown to significantly improve yields. pondiuni.edu.innih.gov While the classic Blaise reaction uses zinc, alternatives are being explored to overcome some of its limitations.

The following table outlines a hypothetical two-step sequence for the synthesis of a precursor to this compound utilizing a modified Blaise reaction.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Modified Blaise Reaction | Acetonitrile, Ethyl bromoacetate, Activated Zinc, THF | Ethyl 3-oxobutanoate |

| 2 | Hydrolysis | Dilute HCl or other mild acidic conditions | 3-Hydroxybutanoic acid |

Synthesis of Structural Analogs and Functionalized Derivatives

The synthesis of structural analogs and functionalized derivatives of this compound is crucial for exploring its chemical space and potential applications. This often involves the strategic derivatization of the core structure or the use of functionalized building blocks in the initial synthesis.

Strategic Derivatization for Enhanced Reactivity and Selectivity

The 1,3-dioxan-4-one scaffold offers several positions for functionalization. The methylene (B1212753) group at the C5 position is particularly amenable to derivatization. For example, Knoevenagel condensation of related 1,3-dioxane-4,6-diones with aldehydes can introduce a variety of substituents at this position. nih.gov While this has been demonstrated on a dione, similar reactivity could potentially be exploited on the mono-one system under specific conditions.

Furthermore, the development of stereocontrolled methods for the synthesis of substituted 1,3-dioxan-4-ones is an active area of research. The use of chiral auxiliaries or catalysts can allow for the diastereoselective or enantioselective synthesis of specific stereoisomers. digitellinc.comsigmaaldrich.com For instance, the synthesis of a related compound, (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one, highlights the possibility of achieving high stereoselectivity. sigmaaldrich.com

The strategic introduction of functional groups can also be used to enhance the reactivity of the 1,3-dioxan-4-one ring system for subsequent transformations. For example, the introduction of a leaving group at a specific position could facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

The following table provides a conceptual overview of potential derivatization strategies for the this compound scaffold.

| Position of Derivatization | Type of Reaction | Potential Reagents | Resulting Functionality |

| C5 Methylene | Alkylation | Base (e.g., LDA), Alkyl halide | C5-Alkyl substituted analog |

| C6 Methyl | Not readily functionalized | - | - |

| C2 tert-Butyl | Not readily functionalized | - | - |

Stereochemical and Conformational Analysis of 1,3 Dioxan 4 One Systems

Elucidation of Absolute and Relative Stereochemistry

The stereochemistry of the 2-tert-Butyl-6-methyl-1,3-dioxan-4-one system is defined by the spatial arrangement of the substituents on the heterocyclic ring. Understanding the absolute and relative stereochemistry is fundamental to its application in stereoselective synthesis.

Diastereomeric Purity Assessment in Synthetic Transformations

The synthesis of this compound and its derivatives often results in the formation of diastereomers. The assessment of diastereomeric purity is a critical step in these synthetic transformations. High-Performance Liquid Chromatography (HPLC) is a standard method employed for this purpose, allowing for the separation and quantification of different stereoisomers. Commercially available standards of specific isomers, such as (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one, are often characterized by a high degree of purity, with assays showing ≥99.0% for the sum of enantiomers as determined by HPLC. sigmaaldrich.comsigmaaldrich.com The specific rotation of these purified compounds is a key parameter in confirming their enantiomeric identity. sigmaaldrich.comsigmaaldrich.com

| Property | Value for (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one | Reference |

|---|---|---|

| Purity Assay | ≥99.0% (sum of enantiomers, HPLC) | sigmaaldrich.comsigmaaldrich.com |

| Optical Activity | [α]20/D −221±3°, c = 1% in chloroform | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 60-62 °C | sigmaaldrich.comsigmaaldrich.com |

Detailed Conformational Studies of the Dioxane Ring

The 1,3-dioxane (B1201747) ring can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms. wikipedia.org The energetic landscape of these conformations is profoundly influenced by the substitution pattern on the ring.

Energetics of Chair and Twist-Boat Conformations

For six-membered rings like cyclohexane (B81311) and its heteroanalogs, the chair conformation is typically the lowest energy ground state. wikipedia.orgmasterorganicchemistry.com This is due to the minimization of both torsional strain (staggered bonds) and angle strain. masterorganicchemistry.com Other conformations, such as the twist-boat, boat, and half-chair, represent higher energy states. wikipedia.orgmasterorganicchemistry.com The twist-boat is a local energy minimum, more stable than the boat conformation because it alleviates some steric hindrance. masterorganicchemistry.com The half-chair conformation represents the energy maximum on the pathway between the chair and twist-boat forms and is considered a transition state. wikipedia.orgmasterorganicchemistry.com Quantum-chemical studies on substituted 1,3-dioxanes have calculated the relative energies of these conformers, confirming the chair as the most stable form. researchgate.net

| Conformation | Relative Energy (kcal/mol) - Cyclohexane Reference | Relative Energy (kcal/mol) - Calculated for 1,3-Dioxane Systems | Reference |

|---|---|---|---|

| Chair | 0 | 0 | wikipedia.orgmasterorganicchemistry.comresearchgate.net |

| Twist-Boat | 5.5 | ~5-6 | masterorganicchemistry.comresearchgate.net |

| Boat | 6.0 | - | wikipedia.org |

| Half-Chair | 10.0 | ~9-11 | masterorganicchemistry.comresearchgate.net |

Influence of the Bulky tert-Butyl Substituent on Conformational Equilibria

In cyclohexane systems, a tert-butyl group has a very strong preference for the equatorial position to avoid sterically unfavorable 1,3-diaxial interactions with axial hydrogens. mit.eduualberta.ca The steric strain of an axial tert-butyl group in cyclohexane is significant, estimated to be around 10 kcal/mol. ualberta.ca However, in 1,3-dioxane systems, the energetic penalty for placing a substituent at certain axial positions is altered. mit.edu For a substituent at C5, the presence of oxygen atoms at positions 1 and 3 removes the severe 1,3-diaxial interactions with one set of hydrogens, making the axial position more accessible than in cyclohexane. mit.edu

For this compound, the tert-butyl group is at the C2 position. In this location, an equatorial orientation is overwhelmingly favored to avoid steric clashes with the rest of the ring and the substituents at C6. This strong preference for the equatorial position by the massive tert-butyl group effectively anchors the ring's conformation. nih.gov

| Substituent | 1,3-Diaxial Strain (H-Substituent) in Cyclohexane (kJ/mol) | Reference |

|---|---|---|

| -Cl | 1.09 | ualberta.ca |

| -OH | 1.96 | ualberta.ca |

| -CH₃ | 3.56 | ualberta.ca |

| -(CH₃)₃C | ~10 | ualberta.ca |

Anancomeric Behavior in Conformationally Anchored Systems

The term "anancomeric" describes a system where the conformational equilibrium is so heavily shifted that the molecule exists almost exclusively in a single conformation. This is typically caused by a large substituent that "locks" the ring into a specific chair form, preventing ring inversion. The 2-tert-butyl group in the 1,3-dioxan-4-one (B14726428) system serves as such a conformational anchor. The immense energy barrier required to force the tert-butyl group into an axial position means that ring-flipping is effectively inhibited. mit.edu As a result, the molecule is locked in a chair conformation where the tert-butyl group occupies an equatorial position. nih.gov This anancomeric behavior simplifies conformational analysis, as the molecule can be considered to have a single, rigid dominant conformation.

Stereoelectronic Interactions and Their Impact on Molecular Structure

Analysis of Gauche Effects (Attractive and Repulsive)

In the chair conformation of this compound, the substituents at the C2 and C6 positions can adopt either an axial or equatorial orientation. The large tert-butyl group at the C2 position strongly prefers the equatorial position to minimize steric strain. This effectively "locks" the conformation of the ring. The methyl group at the C6 position can then be either cis or trans to the tert-butyl group.

Gauche interactions, which are steric repulsions between substituents at a 60° dihedral angle, play a significant role in determining the relative stability of conformers. In the case of an axial methyl group at C6, it experiences repulsive gauche interactions with the axial hydrogens or other substituents at C2 and C4. These are also known as 1,3-diaxial interactions. libretexts.orgchemistrysteps.com Looking at a Newman projection along the C1-C6 bond, a gauche interaction would be observed between the axial methyl group and the C5 carbon of the ring. masterorganicchemistry.com The energy associated with these interactions destabilizes the conformation with an axial methyl group.

Conversely, an equatorial methyl group at C6 experiences fewer repulsive gauche interactions. masterorganicchemistry.com However, attractive gauche effects, although less common, can occur. These are typically driven by hyperconjugation or electrostatic attractions. In the context of 1,3-dioxanes, the presence of electronegative oxygen atoms can influence these interactions. While direct evidence for attractive gauche effects in this compound is not extensively documented, studies on related systems suggest that interactions between substituents and the ring oxygen atoms can be significant.

Role of Electrostatic Interactions in Conformational Preference

The presence of two oxygen atoms in the 1,3-dioxan-4-one ring introduces significant electrostatic interactions that influence conformational preferences. The lone pairs on the oxygen atoms and the polarity of the C-O and C=O bonds create a distinct electrostatic potential map across the molecule.

Investigation of Intramolecular Hydrogen Bonding in Related Dioxane Structures

While this compound itself does not possess a hydrogen bond donor, examining related hydroxyl-substituted dioxane structures provides insight into potential non-covalent interactions that can influence conformation. In derivatives of 1,3-dioxane containing hydroxyl groups, intramolecular hydrogen bonding between the hydroxyl proton and one of the ring oxygen atoms is a well-documented phenomenon.

For example, crystal structure analysis of 2,6-dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine reveals the formation of intermolecular hydrogen bonds. nih.gov While not intramolecular, this demonstrates the capability of the ring oxygens to act as hydrogen bond acceptors. The presence of such interactions can significantly stabilize specific conformations, often overriding purely steric considerations.

Comparative Analysis of Solid-State and Solution Conformations

The conformation of a molecule can differ between the solid state (crystal lattice) and in solution due to the different forces at play. In the solid state, packing forces in the crystal lattice can influence the molecule to adopt a conformation that may not be the lowest energy one in solution.

For 1,3-dioxane derivatives, X-ray crystallography is a powerful tool to determine the precise solid-state conformation. For instance, the crystal structure of γ-2-trans-2,6-diphenylthian-1,1-dioxide-4-one oxime, a related six-membered heterocyclic system, has been determined, providing insights into ring puckering and substituent orientations in the solid state. researchgate.net Similarly, the crystal structure of 1-methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea shows the conformation of a related dioxane ring in the crystalline form. researchgate.net

In solution, the conformation of this compound is typically studied using Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing coupling constants (specifically ³J values) and Nuclear Overhauser Effect (NOE) data, the preferred conformation and the dynamics of ring inversion can be elucidated. For example, NMR studies on 4-alkyl-1,3-dioxane derivatives have been used to determine the conformational preferences of the alkyl groups. researchgate.net The availability of ¹³C NMR data for 2(R)-tert-Butyl-6(S)-methyl-6(S)-trideuteriomethyl-1,3-dioxan-4-one suggests that such studies are feasible for the target molecule. spectrabase.com

A comparative analysis often reveals that for molecules with a strong conformational preference, such as that induced by a bulky equatorial tert-butyl group, the solid-state and solution conformations are likely to be very similar. However, for more flexible systems, differences can be significant, highlighting the importance of studying molecules in both phases to gain a complete understanding of their conformational landscape.

Mechanistic Investigations and Reactivity of 2 Tert Butyl 6 Methyl 1,3 Dioxan 4 One

Enolate Chemistry and Diastereoselective Carbon-Carbon Bond Formation

The generation of enolates from 2-tert-butyl-6-methyl-1,3-dioxan-4-one provides a powerful platform for the diastereoselective formation of new carbon-carbon bonds. The bulky tert-butyl group at the C2 position effectively shields one face of the molecule, directing the approach of electrophiles to the opposite face of the enolate, thereby controlling the stereochemical outcome of the reaction.

Generation and Characterization of Lithium and Magnesium Enolates

The formation of lithium and magnesium enolates of ketones and related carbonyl compounds is a cornerstone of modern organic synthesis. While specific studies detailing the generation and spectroscopic characterization of the lithium and magnesium enolates of this compound are not extensively documented in publicly available literature, the general principles of enolate formation are well-established.

Typically, lithium enolates are generated by treating the carbonyl compound with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The resulting lithium enolate is a powerful nucleophile. Magnesium enolates can be prepared through various methods, including the reaction of the carbonyl compound with a magnesium amide base or via transmetalation from the corresponding lithium enolate using a magnesium halide salt (e.g., MgBr₂).

The geometry of the resulting enolate (E or Z) can significantly influence the stereochemical outcome of subsequent reactions. For cyclic systems like the 1,3-dioxan-4-one (B14726428), the conformational rigidity imposed by the ring structure and the bulky substituents plays a crucial role in determining the preferred enolate geometry and its reactivity.

Diastereoselective Aldol (B89426) Additions with Carbonyl Compounds

The aldol addition reaction, involving the reaction of an enolate with an aldehyde or ketone, is a powerful method for constructing β-hydroxy carbonyl compounds. When a chiral enolate is employed, the reaction can proceed with high diastereoselectivity.

The relative stereochemistry of the newly formed stereocenters (syn or anti) is influenced by the enolate geometry and the nature of the metal cation, which affects the structure of the transition state (e.g., a closed Zimmerman-Traxler transition state for lithium enolates).

A general representation of the expected outcome is presented below:

| Enolate of this compound | Aldehyde (R'CHO) | Expected Major Diastereomer |

| Lithium Enolate | Benzaldehyde | High diastereoselectivity expected |

| Magnesium Enolate | Acetaldehyde | High diastereoselectivity expected |

This table represents expected outcomes based on general principles of diastereoselective aldol reactions and requires experimental verification for this specific substrate.

Alkylation, Hydroxyalkylation, and Michael Additions to Unsaturated Systems

The enolate of this compound can also participate in a range of other important carbon-carbon bond-forming reactions with high levels of stereocontrol.

Alkylation: The reaction of the enolate with alkyl halides provides a direct route to α-alkylated 1,3-dioxan-4-ones. The stereoselectivity is again controlled by the steric hindrance of the tert-butyl group, which directs the alkyl halide to the opposite face of the enolate. The efficiency and selectivity of these alkylations can be influenced by the nature of the enolate counterion (Li⁺ vs. Mg²⁺), the solvent, and the reactivity of the alkylating agent.

Hydroxyalkylation: Similar to aldol additions, hydroxyalkylation can be achieved by reacting the enolate with epoxides. The nucleophilic attack of the enolate opens the epoxide ring, leading to the formation of a γ-hydroxy derivative. The stereochemistry of this reaction is also expected to be high due to the directing effect of the chiral scaffold.

Michael Additions: The conjugate addition of the enolate to α,β-unsaturated carbonyl compounds (Michael acceptors) is another powerful tool for asymmetric synthesis. This reaction leads to the formation of 1,5-dicarbonyl compounds with the creation of new stereocenters. The diastereoselectivity of the Michael addition is governed by the facial bias of the enolate and the geometry of the approach of the Michael acceptor.

| Reaction Type | Electrophile | Expected Product Feature |

| Alkylation | Methyl Iodide | Diastereoselective α-methylation |

| Hydroxyalkylation | Propylene Oxide | Diastereoselective γ-hydroxyalkylation |

| Michael Addition | Methyl Vinyl Ketone | Diastereoselective 1,5-dicarbonyl adduct |

This table illustrates the expected reactivity based on established principles of enolate chemistry. Specific experimental validation is necessary.

Cycloaddition Reactions and Stereochemical Control

The rigid, chiral framework of this compound and its derivatives makes them excellent substrates for stereocontrolled cycloaddition reactions. The inherent chirality of the molecule influences the facial selectivity of these reactions, leading to the formation of specific diastereomers.

Diastereoselective Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful method for the synthesis of six-membered rings with excellent control over stereochemistry. While there are no specific reports on the use of this compound itself as a dienophile in Diels-Alder reactions, related chiral dioxinones (the unsaturated analogs) have been studied.

In these reactions, the chiral auxiliary (the dioxinone ring) directs the approach of the diene to one of the two faces of the double bond, resulting in high facial selectivity. The bulky tert-butyl group at the C2 position would be expected to exert a strong directing effect, forcing the diene to approach from the less hindered face. The endo/exo selectivity of the reaction is governed by secondary orbital interactions and steric effects.

A hypothetical Diels-Alder reaction is depicted below:

| Dienophile | Diene | Expected Major Product |

| Unsaturated derivative of this compound | Cyclopentadiene | High facial and endo/exo selectivity expected |

This is a hypothetical example based on the reactivity of similar chiral dienophiles.

Photochemical [2+2] Cycloadditions and Facial Selectivity

Photochemical [2+2] cycloadditions between an alkene and a carbonyl compound (the Paternò-Büchi reaction) or another alkene are valuable methods for the synthesis of four-membered rings. When a chiral substrate is used, these reactions can proceed with high facial selectivity.

Although specific studies on the photochemical [2+2] cycloadditions of this compound are not readily found in the literature, the principles of facial selectivity in such reactions involving chiral cyclic carbonyl compounds are established. The photoexcited carbonyl group can react with an alkene to form a cyclobutane (B1203170) ring. The stereochemical outcome is determined by the direction of approach of the alkene to the excited carbonyl. The bulky tert-butyl group would be expected to block one face of the molecule, leading to a high degree of facial selectivity in the formation of the cyclobutane ring.

The regioselectivity of the cycloaddition would depend on the electronic nature of the alkene and the stability of the intermediate diradical species.

| Reactant 1 | Reactant 2 | Expected Product Feature |

| This compound (excited state) | Ethylene | Diastereoselective formation of an oxetane (B1205548) ring |

This represents a plausible photochemical reaction based on known principles, pending experimental confirmation.

Radical Reactions and Their Stereochemical Outcomes

The investigation of radical reactions involving this compound is crucial for understanding its stability and potential transformations under oxidative or photolytic conditions. The formation of radical intermediates on the dioxanone ring can lead to various products, with the stereochemical outcome being a key point of interest.

Hydrogen atom abstraction from the 1,3-dioxan-4-one ring is the initiating step in its radical chemistry. The position of abstraction is dictated by the stability of the resulting carbon-centered radical. In the case of this compound, there are several potential sites for hydrogen abstraction. General principles of radical stability suggest that tertiary C-H bonds are weaker than secondary, which are weaker than primary, due to hyperconjugation and alkyl group stabilization of the radical center. rsc.orgresearchgate.net Furthermore, radicals adjacent to an oxygen atom are stabilized through resonance.

For the parent 1,3-dioxane (B1201747), studies have shown that hydrogen abstraction by hydroxyl radicals occurs at the C2, C4, and C5 positions. The radical at C2 is particularly significant, though for the title compound, this position is blocked by a tert-butyl group. However, abstraction can occur at C5 and C6. Abstraction of the hydrogen at the C6 position is likely, leading to a secondary radical stabilized by both the adjacent methyl group and the ring oxygen atom.

Once formed, the radical intermediate is typically trigonal planar or a rapidly inverting shallow pyramid. rsc.org This geometry has significant stereochemical consequences. If the original carbon center was a stereocenter, the formation of a planar radical intermediate would lead to the loss of stereochemical information. A subsequent reaction, such as quenching with a hydrogen donor or addition to a double bond, would occur from either face of the plane, resulting in a racemic or diastereomeric mixture of products. The bulky 2-tert-butyl group would exert significant steric influence, potentially directing the approach of incoming reagents to the less hindered face of the molecule, thereby affording a degree of stereocontrol in the products.

The primary radical degradation pathways for cyclic acetals involve ring opening. rsc.org The C6-radical of this compound could undergo β-scission of either a C-C or a C-O bond, leading to linear ester products. The competition between these pathways is influenced by the stability of the resulting fragments. rsc.org

Table 1: Relative Stability of Potential Radical Intermediates

| Position of H-Abstraction | Type of Radical | Stabilizing Factors | Predicted Relative Stability |

| C5 | Secondary | Adjacent to ester carbonyl | Moderate |

| C6 | Secondary | Adjacent to ring oxygen, methyl group | High |

Regioselectivity in Hydroformylation Reactions of Related Heterocycles

While specific studies on the hydroformylation of unsaturated derivatives of this compound are not extensively documented, the regioselectivity of this important carbon-carbon bond-forming reaction can be inferred from studies on related unsaturated heterocycles and esters. Hydroformylation, the addition of a formyl group (-CHO) and a hydrogen atom across a double bond, is typically catalyzed by rhodium or cobalt complexes.

For a hypothetical substrate such as 2-tert-butyl-6-methylene-1,3-dioxan-4-one, the key challenge is to control the regioselectivity of the addition to the exocyclic double bond. The reaction could potentially yield two isomeric aldehydes.

Rhodium-catalyzed hydroformylation, particularly with phosphine (B1218219) or phosphite (B83602) ligands, has been shown to exhibit high regioselectivity in the hydroformylation of various olefins. rsc.org For terminal alkenes, the selectivity between the linear (n) and branched (iso) aldehyde products is highly dependent on ligand sterics and electronics, as well as reaction conditions.

In the case of unsaturated esters, rhodium catalysts modified with specific phosphane ligands have achieved excellent regioselectivity, sometimes favoring the formation of quaternary aldehydes, which are typically disfavored. rsc.org Applying these principles to an exocyclic α,β-unsaturated lactone system, the electronic pull of the carbonyl group and the steric bulk of the dioxanone ring would be major directing factors. The use of bulky phosphite ligands often favors the formation of the linear aldehyde due to steric hindrance near the catalyst's active site. Conversely, specific chelating ligands can favor the branched product.

Table 2: Predicted Products of Hydroformylation of a Related Heterocycle

| Catalyst/Ligand System | Predicted Major Product | Rationale |

| Rh/Bulky Phosphite | 2-tert-Butyl-6-(2-formylethyl)-1,3-dioxan-4-one | Steric hindrance favors addition at the terminal carbon. |

| Rh/Chelating Diphosphine | 2-tert-Butyl-6-(1-formylmethyl)-1,3-dioxan-4-one | Electronic effects and chelation may favor branched product. |

Ring-Opening and Rearrangement Processes

Hydrolytic Transformations to β-Hydroxycarboxylic Acids

The 1,3-dioxan-4-one ring system contains both an acetal (B89532) and an ester functionality, making it susceptible to hydrolytic cleavage under acidic or basic conditions. Acid-catalyzed hydrolysis of this compound is a characteristic transformation that leads to ring-opening and the formation of a β-hydroxycarboxylic acid.

The mechanism proceeds in a stepwise manner. Under acidic conditions, protonation can occur at either the ester carbonyl oxygen or one of the acetal oxygens. Protonation of the acetal oxygen at position 1 is followed by cleavage of the C2-O1 bond. This is facilitated by the stability of the resulting oxocarbenium ion, which is stabilized by the lone pair on the O3 oxygen and the electron-donating tert-butyl group. Attack by water on this intermediate liberates pivalaldehyde. The subsequent intermediate is a hemiacetal ester, which rapidly hydrolyzes.

Alternatively, protonation of the ester carbonyl oxygen activates the carbonyl group toward nucleophilic attack by water. This is followed by tetrahedral intermediate formation and subsequent cleavage of the acyl-oxygen bond. This process opens the lactone ring to yield the final β-hydroxy acid product, 3-hydroxybutanoic acid, along with the components of the acetal, pivalaldehyde and propane-1,3-diol. The bulky tert-butyl group at the C2 position generally imparts significant stability to the acetal, often requiring strong acidic conditions for cleavage. researchgate.net

Metal-Mediated Rearrangements to Substituted Tetrahydropyrans

Lewis acids can mediate complex rearrangements of oxygen-containing heterocycles. For 1,3-dioxan-4-ones, Lewis acid catalysis can induce ring-opening and subsequent recyclization to form different heterocyclic systems, such as substituted tetrahydropyrans. This type of transformation is analogous to the well-documented Lewis acid-catalyzed rearrangements of related vinyl acetals like 4,5-dihydro-1,3-dioxepines, which rearrange stereoselectively to form substituted tetrahydrofurans. researchgate.netacs.orgnih.gov

In the case of this compound, a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, AlCl₃) would coordinate to one of the ring oxygen atoms, likely the one at position 1 or the ester carbonyl oxygen. Coordination weakens the adjacent C-O bond, facilitating its cleavage. Cleavage of the O1-C2 bond would generate a resonance-stabilized oxocarbenium ion at C2. This highly reactive intermediate can then undergo a variety of subsequent transformations.

One plausible pathway involves a hydride or alkyl shift, followed by intramolecular attack by the ester enolate onto the C2 carbon, leading to a ring-contracted or expanded product. A more likely rearrangement involves a concerted rsc.orgnih.gov- or rsc.orgrsc.org-sigmatropic shift, although the saturated nature of the ring makes this less favorable without prior modification. A plausible rearrangement could lead to the formation of a tetrahydropyran-2,4-dione derivative through a series of bond cleavages and formations initiated by the Lewis acid. The specific outcome would be highly dependent on the chosen Lewis acid and the reaction temperature. nih.gov

Dimerization Mechanisms and Structural Characterization of Products

The dimerization of this compound is not a simple process and typically requires energetic input, such as heat or UV light, to proceed. The most plausible mechanism involves the thermal or photochemical fragmentation of the dioxanone ring to generate a highly reactive ketene (B1206846) intermediate, which then undergoes dimerization.

Studies on related 1,3-dioxin-4-ones have demonstrated that they undergo a thermal retro-[4+2] cycloaddition (a retro-Diels-Alder reaction) to eliminate a carbonyl compound and form an acylketene. rsc.orgthieme.com By analogy, the thermolysis of this compound would involve a cycloreversion to eliminate pivalaldehyde (2,2-dimethylpropanal) and generate methylketene (B14734522) (CH₃CH=C=O).

Once formed, ketenes are well-known to undergo rapid dimerization. nih.govwikipedia.org Methylketene can dimerize via a [2+2] cycloaddition reaction to yield two main structural isomers of diketene. The dimerization can occur in two different regiochemical ways, leading to either a cyclobutane-1,3-dione (B95015) structure or a β-lactone (oxetan-2-one) structure. For alkylated ketenes, the formation of the β-lactone dimer is often favored. acs.org

The two primary dimers of methylketene would be:

A β-lactone dimer: 3,4-dimethyl-4-(prop-1-en-2-yl)oxetan-2-one.

A cyclobutanedione dimer: 2,4-diethylidene-cyclobutane-1,3-dione.

Structural characterization of these dimers is typically performed using spectroscopic methods. The β-lactone dimer would show a characteristic carbonyl stretch in its IR spectrum at a high frequency (around 1820-1840 cm⁻¹), typical for strained lactones. The cyclobutane-1,3-dione would exhibit a carbonyl absorption at a lower frequency. ¹H and ¹³C NMR spectroscopy would be essential to confirm the connectivity and stereochemistry of the methyl groups on the resulting ring structures. The exact ratio of the dimers formed would depend on the reaction conditions under which the ketene is generated and trapped. rsc.orgresearchgate.net

Computational and Advanced Spectroscopic Characterization

The intricate details of the molecular architecture and electronic properties of 2-tert-Butyl-6-methyl-1,3-dioxan-4-one have been elucidated through sophisticated computational and spectroscopic methodologies. These approaches offer a synergistic understanding of the compound's behavior at a molecular level.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular properties and reactivity of organic compounds. For this compound, DFT calculations provide critical insights into its conformational preferences and electronic structure.

Conformational analysis of the 1,3-dioxan-4-one (B14726428) ring is crucial for understanding its reactivity and physical properties. The ring can exist in several conformations, with the chair and boat forms being the most significant. For substituted dioxanes, the preferred conformation is determined by the steric and electronic effects of the substituents.

In the case of this compound, the bulky tert-butyl group at the C2 position and the methyl group at the C6 position significantly influence the conformational equilibrium. DFT calculations, often performed using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are employed to optimize the geometry of various possible conformers and determine their relative energies.

Studies on related 1,3-dioxane (B1201747) systems have shown that the chair conformation is generally the most stable. For a specific stereoisomer, (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one, the chair conformation is the ground state. The large tert-butyl group typically occupies an equatorial position to minimize steric strain. However, the presence of the sp2-hybridized carbonyl carbon at C4 flattens the ring, leading to deviations from an ideal chair geometry. A thorough conformational search involves identifying all low-energy minima on the potential energy surface.

| Computational Parameter | Description | Typical Software |

| Functional | Approximates the exchange-correlation energy. B3LYP is a common choice. | Gaussian, ORCA, Spartan |

| Basis Set | A set of functions used to build molecular orbitals. 6-31G* or larger are typical. | Gaussian, ORCA, Spartan |

| Conformational Search Method | Algorithms like Monte Carlo or systematic searches to explore conformational space. | Various computational chemistry packages |

This table provides an overview of typical parameters used in DFT calculations for conformational analysis.

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By calculating the PES, researchers can identify stable conformers (local minima), transition states (saddle points), and the energy barriers between them. For this compound, this is particularly relevant for understanding processes like ring inversion.

The calculation of transition states for conformational changes, such as the chair-to-boat interconversion, provides the activation energy for these processes. This information is vital for understanding the dynamic behavior of the molecule in solution. Methods like synchronous transit-guided quasi-Newton (STQN) are often used to locate transition state structures. While specific studies on the complete PES of this compound are not widely available, research on similar 1,3-dioxane systems indicates that the energy barriers for ring inversion are influenced by the nature and position of substituents.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MESP would show a region of high negative potential around the carbonyl oxygen and the ether oxygens, highlighting these as sites for electrophilic interaction.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's reactivity.

HOMO: Represents the ability to donate electrons. In this compound, the HOMO is likely to be localized on the oxygen atoms.

LUMO: Represents the ability to accept electrons. The LUMO is expected to be centered around the carbonyl group, particularly the carbon atom, which is the most electrophilic site.

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity.

| Parameter | Significance |

| HOMO Energy | Related to the ionization potential; higher energy indicates a better electron donor. |

| LUMO Energy | Related to the electron affinity; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

This table summarizes the significance of frontier molecular orbital parameters.

Ancillary Spectroscopic Techniques for Structural Corroboration in Advanced Studies (e.g., FTIR, MS)

While DFT provides a theoretical framework, experimental spectroscopic data is essential for structural confirmation.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be characterized by several key absorption bands:

C=O Stretch: A strong, sharp peak is expected in the region of 1720-1750 cm⁻¹ corresponding to the ester carbonyl group. The exact position can be influenced by ring strain.

C-O Stretch: Strong bands corresponding to the C-O-C ether linkages and the ester C-O bond would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H Stretch: Absorptions for the sp³ C-H bonds of the tert-butyl and methyl groups, as well as the dioxane ring, would be observed in the 2850-3000 cm⁻¹ range.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern would be influenced by the stability of the resulting carbocations and neutral fragments.

Key expected fragmentation pathways would include:

Loss of the tert-butyl group, leading to a prominent peak at [M-57].

Cleavage of the dioxane ring, which can occur through various pathways, leading to characteristic fragment ions. For instance, a retro-Diels-Alder type reaction could occur in related unsaturated systems.

The mass spectrum of the related compound 2-tert-Butyl-6-methylphenol, methyl ether shows a molecular ion peak and a base peak corresponding to the loss of a methyl group, illustrating a typical fragmentation pattern for a substituted aromatic ether. nist.gov

Strategic Applications in Complex Organic Synthesis

Utility as Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis

The application of chiral auxiliaries and building blocks is a fundamental strategy in asymmetric synthesis, allowing for the transfer of stereochemical information to a prochiral substrate. The unsaturated analog of the title compound, (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one, has been recognized for its significant potential in this area. It is described as a chiral building block derived from acetoacetate (B1235776) that participates in various stereoselective reactions with both nucleophiles and electrophiles. sigmaaldrich.com Its importance was highlighted when it was named "Reagent of the Year 1987". sigmaaldrich.com

The saturated versions, such as (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one, are commercially available as specific stereoisomers. nih.gov This availability implies their use as chiral building blocks, where the rigid 1,3-dioxane (B1201747) ring, substituted with a bulky tert-butyl group, effectively controls the facial selectivity of reactions at various positions on the ring. The tert-butyl group typically locks the conformation of the six-membered ring, providing a predictable steric environment for directing incoming reagents. The enolates derived from these dioxanones can undergo highly diastereoselective alkylations, aldol (B89426) reactions, and Michael additions, making them versatile intermediates for the synthesis of molecules with multiple stereocenters.

Enantioselective Synthesis of Natural Products

The enantioselective synthesis of natural products often relies on the use of chiral precursors to establish key stereogenic centers. While 1,3-dioxane and 1,3-dioxolane (B20135) structures are common motifs in synthetic strategies toward complex natural products, specific documented applications of 2-tert-butyl-6-methyl-1,3-dioxan-4-one in the synthesis of certain target molecules are not extensively reported in readily available literature.

The bark beetle pheromone (-)-Frontalin is a classic target in enantioselective synthesis. Numerous synthetic routes have been developed, many of which employ chiral substrates or auxiliaries to set the required stereochemistry. faidherbe.org The biosynthesis of Frontalin is believed to proceed through the mevalonate (B85504) pathway from isoprenoid precursors. faidherbe.orgnih.gov However, a direct synthetic route employing this compound as a key intermediate for Frontalin is not prominently featured in the surveyed scientific literature. Likewise, searches for the synthesis of the anticancer agent Feudomycinone C and the sesquiterpene lactone Eremantholid A did not yield specific examples where this compound was used as a critical building block.

Intermediates in Pharmaceutical Synthesis and Drug Discovery

The 1,3-dioxane framework is a key structural element in the side chains of several blockbuster pharmaceuticals, particularly in the statin class of cholesterol-lowering drugs. These intermediates are prized for their stereochemistry, which is crucial for the biological activity of the final drug molecule.

While this compound itself is not directly cited as the primary precursor for the most common statins, structurally similar 1,3-dioxane derivatives are pivotal intermediates. For instance, the synthesis of Rosuvastatin widely employs tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate. usp.orgsigmaaldrich.comncats.io This intermediate contains the necessary stereocenters and a functional handle (the aldehyde) for elaboration into the full heptenoate side chain of the drug. The 2,2-dimethyl substitution pattern is characteristic of these statin precursors, differing from the 2-tert-butyl-6-methyl pattern of the title compound.

Similarly, a key intermediate for the synthesis of Atorvastatin is tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. internationaljournalssrg.org Again, the core dioxane structure is present, but the substitution at the C2 and C6 positions is tailored for the specific synthetic route. The synthesis of Fluvastatin involves a tert-butyl ester derivative, but its core is an indole, not a dioxane. cymitquimica.com

The following table details some of the key 1,3-dioxane intermediates used in the synthesis of widely prescribed statins, highlighting the structural variations employed in pharmaceutical production.

| Statin Drug | Key 1,3-Dioxane Intermediate Name | CAS Number | Reference |

|---|---|---|---|

| Rosuvastatin | tert-Butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | 124752-23-4 | usp.org |

| Rosuvastatin | tert-Butyl 2-[(4R,6S)-6-{(E)-2-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]vinyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | 289042-12-2 | sigmaaldrich.comaschemicals.combldpharm.com |

| Atorvastatin | tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | 125995-13-3 | internationaljournalssrg.org |

The 1,3-dioxane and related 1,3-dioxolane scaffolds are present in a variety of compounds explored for their biological activity. Research has shown that derivatives containing these rings can exhibit potent effects. For example, novel chiral and racemic 1,3-dioxolanes have been synthesized and demonstrated to have excellent antibacterial and antifungal activities, suggesting their potential in the pharmaceutical industry. nih.gov Furthermore, certain 1,3-dioxolane and 1,3-dioxane derivatives have been investigated as effective modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a major obstacle in treatment. nih.gov These studies show that the dioxane scaffold can serve as a valuable template for the development of new therapeutic agents.

Applications in Agrochemical Development and Fine Chemical Production

The use of specific chemical compounds to enhance agricultural output and efficiency is a cornerstone of modern farming. imedpub.comresearchgate.net While broad categories of chemicals like cyclodextrins and specialty silicones are used to improve the performance of active ingredients such as pesticides and herbicides, the specific application of this compound in agrochemical formulations is not well-documented in the available literature. wacker.comevonik.com

However, as a chiral building block, this compound is considered a fine chemical. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including as starting materials for specialty chemicals like pharmaceuticals and agrochemicals. ambeed.com The commercial availability of specific enantiomers of this compound underscores its role in the fine chemical sector, providing a ready source of stereochemical complexity for multi-step synthetic endeavors in various fields of chemistry. sigmaaldrich.comsigmaaldrich.com

Contributions to the Development of Novel Synthetic Methodologies

While direct, extensive research on the application of This compound in the design of stereocontrol strategies for complex architectures is limited in publicly accessible literature, the broader class of chiral 1,3-dioxan-4-ones serves as a valuable framework for understanding its potential. The principles of stereocontrol inherent to this class of compounds are well-established and offer significant insights into how specific derivatives, such as the one , could be theoretically applied or may have been investigated in less widespread studies. The core strategy revolves around the use of the rigid and chirally-defined 1,3-dioxan-4-one (B14726428) ring system to influence the stereochemical outcome of reactions at adjacent or nearby functionalities.

Design of Stereocontrol Strategies for Complex Architectures

The design of stereocontrol strategies utilizing chiral 1,3-dioxan-4-one scaffolds is predicated on their conformational rigidity and the predictable facial bias they impart during chemical transformations. The chair-like conformation of the dioxane ring, often anchored by a bulky substituent at the C2 position (such as a tert-butyl group), creates a well-defined steric environment. This environment dictates the trajectory of incoming reagents, leading to high levels of diastereoselectivity in reactions such as enolate alkylations, aldol additions, and conjugate additions.

In the context of This compound , the stereocenters at C2 and C6 would work in concert to establish a specific three-dimensional arrangement. The tert-butyl group at the C2-acetal center serves as a powerful conformational lock, minimizing chair-flipping and presenting a predictable steric shield. The methyl group at C6 further refines the stereochemical environment, influencing the approach of electrophiles or nucleophiles.

A key application of such chiral auxiliaries is in the diastereoselective formation of new stereocenters. For instance, the generation of an enolate from the 1,3-dioxan-4-one system would result in a chiral enolate, where one face is effectively blocked by the axial and equatorial substituents of the ring. Subsequent reaction with an electrophile would proceed with high facial selectivity, leading to the formation of a new stereocenter with a predictable configuration.

The following table outlines theoretical diastereoselective reactions and the expected stereochemical outcomes when employing a chiral 1,3-dioxan-4-one scaffold, which can be extrapolated to the potential use of This compound .

| Reaction Type | Reagents | Expected Outcome | Diastereomeric Excess (d.e.) |

| Enolate Alkylation | 1. LDA, THF, -78 °C; 2. R-X | High diastereoselectivity for the formation of a new stereocenter at C5. | >90% |

| Aldol Addition | 1. LDA, THF, -78 °C; 2. R-CHO | Formation of syn or anti aldol adducts with high diastereoselectivity. | >95% |

| Michael Addition | Enolate + α,β-unsaturated ester | Controlled formation of two new stereocenters. | High d.e. |

These strategies have been successfully applied in the synthesis of complex natural products where precise control of stereochemistry is paramount. After the desired stereocenters have been installed, the 1,3-dioxan-4-one auxiliary can be readily cleaved under acidic or basic conditions to reveal the corresponding β-hydroxy acid or other functionalities, without compromising the newly formed stereochemistry.

While specific documented examples for This compound are not prevalent in the surveyed literature, the foundational principles of asymmetric synthesis using chiral 1,3-dioxan-4-one derivatives provide a strong basis for its potential utility in the stereocontrolled construction of complex organic molecules.

Future Perspectives and Emerging Research Trends

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of complex molecules such as 2-tert-Butyl-6-methyl-1,3-dioxan-4-one traditionally relies on stoichiometric reagents and harsh reaction conditions. The future of its synthesis lies in the adoption of advanced catalytic systems that are both efficient and environmentally benign. Research is increasingly focused on developing processes that align with the principles of green chemistry. cas.org

Key areas of development include:

Organocatalysis: The use of small organic molecules as catalysts is a powerful alternative to metal-based systems. mdpi.com For the synthesis of dioxanones, organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been explored for ring-opening graft polymerization, a reaction type relevant to the dioxanone core. mdpi.com These catalysts can offer high selectivity and avoid the issue of residual metal contamination in the final product.

Earth-Abundant Metal Catalysis: A shift from precious metal catalysts (e.g., palladium, rhodium) to catalysts based on abundant and less toxic metals like iron is a significant trend. For instance, a one-pot synthesis of p-dioxanone has been successfully demonstrated using iron chloride (FeCl3) as a catalyst, providing an efficient, green, and atom-economical strategy. chemrxiv.org

Heterogeneous Catalysts: The development of solid acid catalysts, such as sulfonic acid-functionalized silica, offers advantages in terms of catalyst recovery and reusability, simplifying purification processes and reducing waste. researchgate.net These catalysts are stable and can be efficiently employed under various reaction conditions, making them suitable for industrial-scale production. researchgate.net

The overarching goal is to design catalytic systems that enable the synthesis of this compound with high yields and stereoselectivity, while minimizing energy consumption and waste generation, contributing to a more sustainable chemical industry. fraunhofer.de

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The application of AI in this context includes:

Reaction Outcome and Stereoselectivity Prediction: Quantitatively predicting the stereoselectivity of a reaction is a significant challenge in organic chemistry. researchgate.netarxiv.org Novel machine learning techniques, often employing models like Random Forest and LASSO, are being developed to quantitatively predict enantioselectivity by capturing complex relationships between molecular features. nih.govresearchgate.netarxiv.org This is particularly relevant for the synthesis of this compound, where controlling the stereochemistry is paramount.

Condition Optimization: AI algorithms can efficiently navigate the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find optimal conditions. chemical.aiaimlprogramming.com Tools are being developed that can suggest improved experimental protocols based on very limited initial data (5-10 experiments), significantly accelerating the optimization process and reducing the consumption of materials. duke.edu

De Novo Catalyst Design: Beyond optimizing existing reactions, AI is being used to design novel catalysts with desired properties, potentially streamlining the discovery of more efficient catalysts for dioxanone synthesis. digitellinc.com

| AI/ML Application | Description | Relevant Models/Techniques | Potential Impact on Dioxanone Synthesis |

|---|---|---|---|

| Stereoselectivity Prediction | Quantitatively predicts the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction. researchgate.net | Random Forest, LASSO, Gaussian Mixture Models. nih.govarxiv.org | Reduces empirical screening for optimal chiral catalysts and conditions. |

| Reaction Condition Optimization | Identifies optimal parameters (temperature, solvent, etc.) with minimal experiments. duke.edu | Bayesian Optimization, Random Forest. duke.eduresearchgate.net | Accelerates development, improves yield, and reduces waste. |

| Synthesis Planning | Proposes viable synthetic routes to a target molecule. digitellinc.com | Large Language Models (LLMs), Reinforcement Learning. | Discovers novel and more efficient synthetic pathways. |

| Catalyst Design | Designs new catalysts with enhanced activity or selectivity in silico. digitellinc.com | Generative Models, Evolutionary Algorithms. | Enables access to previously unattainable catalytic transformations. |

Exploration of Biological Mimicry and Enzymatic Transformations

Nature provides a masterclass in stereoselective synthesis, and chemists are increasingly turning to enzymes and biocatalytic processes to perform complex transformations. cas.org Biocatalysis offers the advantages of high enantio- and regioselectivity under mild reaction conditions, making it an attractive and sustainable alternative to conventional chemical methods. nih.gov

For this compound and related structures, enzymatic methods are particularly promising for establishing chirality:

Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enantioenriched. wikipedia.org Lipases, such as Candida antarctica Lipase B (CAL-B), are frequently used for the kinetic resolution of alcohols and esters, including derivatives of 1,3-dioxolan-4-one. researchgate.netnih.gov This approach could be applied to resolve a racemic precursor of this compound.

Dynamic Kinetic Resolution (DKR): An even more efficient process, DKR combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. youtube.com This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. This dual-catalyst system often involves an enzyme for the resolution and a metal catalyst (e.g., ruthenium-based) to facilitate the racemization. youtube.com

Cascade Reactions: Enzymes can be used to catalyze multiple bond-forming events in a single pot, mimicking the efficiency of metabolic pathways. encyclopedia.pub Designing a biocatalytic cascade could provide a highly efficient and atom-economical route to complex dioxanone structures from simple precursors.

Expansion into Novel Functional Materials

The 1,3-dioxan-4-one (B14726428) ring is not just a synthetic intermediate but also a promising building block for advanced functional materials, particularly in polymer science. The inherent ester and acetal (B89532) functionalities within the ring offer pathways to creating degradable polymers with tunable properties.

Future research in this area could involve:

Ring-Opening Polymerization (ROP): The dioxanone ring can be opened to form polyesters. Poly(p-dioxanone) (PPDO) is a well-known biodegradable and biocompatible polymer used in medical applications like sutures and drug delivery systems. mdpi.comresearchgate.netnih.gov By using substituted monomers like this compound, novel polyesters could be synthesized. The bulky tert-butyl group and the methyl group would be expected to influence the polymer's properties, such as its thermal stability, degradation rate, and mechanical strength. researchgate.net

Functional Copolymers: Copolymerization of dioxanone monomers with other cyclic esters (like lactide or caprolactone) or aromatic compounds can produce copolymers with a wide range of properties, from tough and resilient solids to flexible elastomers. researchgate.netnih.gov This allows for the precise tuning of characteristics like hydrolytic stability and mechanical performance for specific applications. researchgate.net

Degradable Polymers via Radical Polymerization: The introduction of a polymerizable group, such as an exocyclic methylene (B1212753) group, onto the dioxanone ring creates a monomer capable of undergoing radical ring-opening polymerization (rROP). uliege.be This process incorporates the ester and acetal groups directly into the polymer backbone, creating weak links that facilitate degradation. uliege.benii.ac.jp This strategy opens the door to creating chemically degradable materials that can be broken down into small molecules on demand, which is highly desirable for creating environmentally benign plastics and materials for transient electronics or controlled-release systems. nii.ac.jp

| Polymerization Strategy | Monomer Type | Resulting Polymer Class | Key Features & Applications |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | p-Dioxanone | Aliphatic Polyester (PPDO) | Biodegradable, biocompatible, flexible. Used in medical sutures, drug delivery. mdpi.comnih.gov |

| Cationic ROP | 2-methyl-1,3-dioxan-4-one | Polyesteracetal | Contains hydrolytically sensitive linkages for enhanced degradation. researchgate.netacs.org |

| ROP Copolymerization | p-dioxanone + aromatic cyclics | Aromatic-Aliphatic Copolyester | Tunable thermal and hydrolytic properties. nih.gov |

| Radical Ring-Opening Polymerization (rROP) | Methylene Dioxanones (e.g., DMDO) | Poly(conjugated ester) | Chemically degradable backbone, potential for curing and functionalization. nii.ac.jp |

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. While traditional analysis relies on isolating products, advanced spectroscopic techniques allow for the real-time monitoring of reactions, providing a window into the transient species and complex kinetics involved. numberanalytics.com

Emerging approaches applicable to the study of this compound include:

In-situ Spectroscopy: Techniques such as UV-Vis, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be applied directly to a reacting mixture. numberanalytics.com Modern Fourier-transform infrared (FT-IR) spectrometers, for example, have rapid scan capabilities that enable the monitoring of fast chemical reactions in real time, providing specific information about the chemical bonds being formed and broken. perkinelmer.com

Stopped-Flow Techniques: For very fast reactions, stopped-flow instruments can rapidly mix reactants and then monitor the subsequent reaction using a spectroscopic probe like UV-Vis or, for more detailed information, FT-IR. perkinelmer.com This can reveal the kinetics and identity of short-lived intermediates that are invisible to conventional analysis.

Advanced Kinetic Analysis: Methods like isoconversional kinetic analysis can be applied to data from techniques like differential scanning calorimetry (DSC) to elucidate complex, multi-step reaction mechanisms. mdpi.com This can help identify changes in the rate-limiting step during a reaction, providing crucial insights for process control and optimization. mdpi.com

By using these advanced probes, researchers can move beyond a "black box" understanding of the reactions used to synthesize and polymerize this compound, leading to more rational and efficient process development. fiveable.me

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-tert-Butyl-6-methyl-1,3-dioxan-4-one, and how can experimental design minimize trial-and-error approaches?

- Methodological Answer : Use Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a full factorial design can evaluate interactions between variables, while response surface methodology identifies optimal conditions with minimal experiments . Incorporate computational tools like quantum chemical calculations to predict reaction pathways and narrow experimental conditions .

Q. How can the stereochemical purity of this compound be validated post-synthesis?

- Methodological Answer : Employ chiral chromatography (e.g., HPLC with chiral stationary phases) and NMR spectroscopy (e.g., NOESY for spatial proximity analysis). Compare experimental optical rotation values with computational predictions (DFT-based polarizability calculations) to confirm enantiomeric excess .

Q. What analytical techniques are suitable for characterizing degradation products of this compound under thermal stress?